3-Chloro-5-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
3-Chloro-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . This compound is characterized by the presence of a chloro group, a trifluoroethoxy group, and a benzoic acid moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2,2,2-trifluoroethoxy)benzoic acid can be achieved through several steps:
Nitration and Reduction: The starting material, 2,4-dinitrochlorobenzene, is reacted with 2,2,2-trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether.
Hydrolysis: Finally, the sulfonated product is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
3-Chloro-5-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Industry: The compound is utilized in the production of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The chloro group can participate in electrophilic interactions, while the benzoic acid moiety can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
Uniqueness
3-Chloro-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoroethoxy groups enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-chloro-5-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-1-5(8(14)15)2-7(3-6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJPCZJXQCACLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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